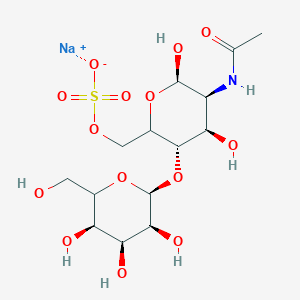

N-Acetyllactosamine 6-Sulfate Sodium Salt

Description

BenchChem offers high-quality N-Acetyllactosamine 6-Sulfate Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyllactosamine 6-Sulfate Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBYWGBGWQCPKW-NVKSKNAHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NNaO14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Imperative of N-Acetyllactosamine 6-Sulfate (LacNAc 6-S)

Topic: The Biological Role of N-Acetyllactosamine 6-Sulfate (LacNAc 6-S) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc 6-S) is a critical sulfated disaccharide motif (Galβ1-4GlcNAc(6S) ) that functions as a master regulator of cell adhesion, structural integrity, and immune surveillance. Unlike its non-sulfated precursor, the addition of a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) residue transforms this glycan into a high-affinity ligand for selectins and a structural backbone for keratan sulfate (KS).

This guide dissects the dual nature of LacNAc 6-S: its role as a structural scaffold in the cornea and central nervous system (CNS), and its function as an immunological switch (the "slan" epitope) that defines a specific subset of pro-inflammatory human monocytes.

Structural Biochemistry & Biosynthesis

Chemical Identity

The term "N-Acetyllactosamine 6-Sulfate" strictly refers to the sulfation of the GlcNAc residue. This distinction is vital for experimental design, as the isomeric 6'-sulfate (on Galactose) serves distinct biological functions (e.g., Siglec-8 binding).

-

IUPAC Name:

-D-Galactopyranosyl-(1 -

Abbreviation: Gal

1-4GlcNAc(6S) -

Key Feature: The C-6 sulfate group on GlcNAc introduces a negative charge that is sterically accessible for protein binding, unlike C-4 sulfates which are often buried in the glycan core.

Enzymatic Biosynthesis

The synthesis of LacNAc 6-S is governed by the GlcNAc-6-O-sulfotransferase (GlcNAc6ST) family. These Golgi-resident enzymes transfer sulfate from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the C-6 hydroxyl of GlcNAc.

-

CHST2 (GlcNAc6ST-1): The primary enzyme for creating the "slan" epitope and L-selectin ligands on HEVs.[1]

-

CHST4 (GlcNAc6ST-2): Restricted expression (mainly HEC-GlcNAc6ST), specializing in generating the MECA-79 epitope in high endothelial venules.

-

CHST6 (GlcNAc6ST-5): Corneal-specific; mutations lead to Macular Corneal Dystrophy (MCD) due to loss of sulfated Keratan Sulfate.

Visualization: Biosynthetic Pathway of Sulfated LacNAc

Caption: Enzymatic trajectory of LacNAc 6-S synthesis. Specificity is dictated by the GlcNAc6ST isozyme and subsequent modifications (fucosylation/sialylation).

Functional Glycobiology

The "slan" Epitope: An Immunological Marker

One of the most distinct roles of LacNAc 6-S is its function as the 6-Sulfo LacNAc (slan) antigen.[2][3][4][5][6] This epitope is recognized by the monoclonal antibody M-DC8 .[7][8]

-

Structure: Non-sialylated, non-fucosylated Gal

1-4GlcNAc(6S) presented on P-selectin Glycoprotein Ligand-1 (PSGL-1). -

Cell Type: Defines a subset of non-classical monocytes (CD14

CD16 -

Function: These "slan-monocytes" are hyper-inflammatory, producing high levels of TNF-

and IL-12 upon stimulation.[3] They are distinct from classical monocytes and play a major role in chronic inflammation (e.g., psoriasis, lupus). -

Mechanism: Unlike sialyl-Lewis X, the slan epitope does not bind E-selectin efficiently.[9] Instead, it facilitates unique interactions with lectins on activated endothelium or immune complexes.

Lymphocyte Homing (MECA-79)

In High Endothelial Venules (HEV), LacNAc 6-S is the core scaffold for the MECA-79 epitope (6-sulfo-sialyl Lewis X on extended Core 1 O-glycans).

-

The "Address Code": Lymphocytes expressing L-selectin bind to these sulfated glycoproteins (PNAd) to roll and extravasate into lymph nodes.

-

Criticality: Without the 6-sulfate on GlcNAc, L-selectin binding affinity drops significantly, impairing immune surveillance.

Keratan Sulfate (KS) & Structural Integrity

LacNAc 6-S is the repeating disaccharide unit of Keratan Sulfate.[10]

-

Cornea: In the eye, highly sulfated KS (produced by CHST6) maintains the spacing of collagen fibrils. Loss of this sulfation (Macular Corneal Dystrophy) leads to corneal opacity and blindness.

-

Neurobiology: In the CNS, LacNAc 6-S on phosphacan and aggrecan inhibits axonal regeneration, contributing to the "glial scar" after injury.

Experimental Protocols

Protocol: LC-MS/MS Quantification of LacNAc 6-S

Context: Used for diagnosing Morquio A Syndrome (MPS IVA) or analyzing KS content.

Principle: Keratanase II digestion releases the Gal

Workflow:

-

Sample Prep:

-

Lyophilize 50

L of serum/plasma or tissue homogenate. -

Resuspend in 100

L digestion buffer (0.1 M ammonium acetate, pH 7.0).

-

-

Enzymatic Digestion:

-

Add 5 mU Keratanase II (specifically cleaves at GlcNAc-6S).

-

Incubate at 37°C for 16 hours.

-

Control: Spike with

C-labeled LacNAc 6-S internal standard (available from GlycoFineChem, Cat# FC-153).

-

-

Filtration:

-

Ultrafiltration using a 10 kDa MWCO spin column to remove proteins.

-

-

LC-MS/MS Analysis:

-

Column: Hypercarb porous graphitic carbon (PGC) or HILIC amide column.

-

Mobile Phase: A: 10 mM Ammonium Bicarbonate; B: Acetonitrile.

-

Transition: Monitor m/z 462.1

97.0 (Sulfate ion) in negative ion mode. -

Validation: The peak must co-elute with the authentic Gal

1-4GlcNAc(6S) standard.

-

Protocol: Flow Cytometry for slan-Monocytes

Context: Identifying the pro-inflammatory CD16+ subset.

-

Reagents:

-

Anti-slan (M-DC8) antibody (FITC or PE conjugated).

-

Anti-CD14 (APC).

-

Anti-CD16 (PE-Cy7).

-

FcR Blocking Reagent.[8]

-

-

Staining:

-

Incubate 100

L whole blood with FcR block for 10 min. -

Add antibodies (titrated, typically 1:50) and incubate for 20 min at 4°C in the dark.

-

Lyse RBCs using 2 mL 1X Ammonium Chloride lysis buffer.

-

-

Gating Strategy:

Comparative Data: Sulfation Isomers

The biological impact of sulfation position is profound. The table below contrasts LacNAc 6-S (GlcNAc sulfated) with its isomer.

| Feature | LacNAc 6-S (GlcNAc-6S) | LacNAc 6'-S (Gal-6S) |

| Structure | Gal | Gal(6S) |

| Primary Ligand | L-Selectin (MECA-79 epitope) | Siglec-8 (Eosinophils) |

| Key Enzyme | CHST2, CHST4, CHST6 | CHST1 (KSGal6ST) |

| Biological Role | Lymphocyte homing, KS backbone | Eosinophil apoptosis, KS capping |

| Antibody Marker | M-DC8 (slan), MECA-79 | 2C4 (Siglec-8 blocker) |

Logical Signaling Diagram

The following diagram illustrates the divergent signaling pathways activated by LacNAc 6-S depending on its presentation (HEV vs. Monocyte).

Caption: Divergent functional outcomes of LacNAc 6-S. Left: Homing via L-Selectin. Right: Pro-inflammatory signaling via the slan epitope.

References

-

Schäkel, K., et al. (2002).[11] "6-Sulfo LacNAc, a novel carbohydrate modification of PSGL-1, defines an inflammatory type of human dendritic cells."[11] Immunity. Link

-

Uchimura, K., et al. (2005). "N-acetylglucosamine 6-O-sulfotransferase-1 regulates expression of L-selectin ligands and lymphocyte homing." Journal of Biological Chemistry. Link

-

Funderburgh, J. L. (2000). "Keratan sulfate: structure, biosynthesis, and function." Glycobiology. Link

-

Martell, L. A., et al. (2011).[12] "Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome." Bioanalysis. Link

-

Hofer, T. P., et al. (2019).[5][13] "6-Sulfo LacNAc (slan) as a Marker for Non-classical Monocytes." Frontiers in Immunology. Link

-

Hemmerich, S., et al. (1994).[12] "Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA-79."[14][15] Journal of Experimental Medicine. Link

Sources

- 1. High Endothelial Venules as Potential Gateways for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [The role of human 6-sulfo LacNAc dendritic cells (slanDCs) in autoimmunity and tumor diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Concepts on 6-sulfo LacNAc Expressing Monocytes (slanMo) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Sulfo LacNAc (Slan) as a Marker for Non-classical Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Novel Modular Antigen Delivery System for Immuno Targeting of Human 6-sulfo LacNAc-Positive Blood Dendritic Cells (SlanDCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. miltenyibiotec.com [miltenyibiotec.com]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. Frontiers | Current Concepts on 6-sulfo LacNAc Expressing Monocytes (slanMo) [frontiersin.org]

- 10. Keratan sulfate - Wikipedia [en.wikipedia.org]

- 11. biocompare.com [biocompare.com]

- 12. N-Acetyllactosamine 6-Sulfate Sodium Salt | CAS 145447-78-5 — GlycoFineChem [glycofinechem.com]

- 13. citeab.com [citeab.com]

- 14. L-Selectin Ligands That Are O-glycoprotease Resistant and Distinct from MECA-79 Antigen are Sufficient for Tethering and Rolling of Lymphocytes on Human High Endothelial Venules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Deep Dive: N-Acetyllactosamine 6-Sulfate in Glycosaminoglycan Biosynthesis

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc(6S)) is not merely a structural motif; it is the obligate checkpoint in the biosynthesis of Keratan Sulfate (KS) . Unlike Heparan or Chondroitin sulfate, where sulfation typically follows chain polymerization, KS biosynthesis requires the 6-O-sulfation of N-acetylglucosamine (GlcNAc) to permit chain elongation.[1]

This guide details the enzymatic machinery governing this "sulfation-first" mechanism, the critical role of specific sulfotransferases (CHST6, CHST1), and provides a validated LC-MS/MS protocol for quantifying these sulfated disaccharides in biological matrices.

Part 1: The Biosynthetic Machinery

The "Sulfation-Elongation" Coupling

In the biosynthesis of Keratan Sulfate, the addition of sulfate to the C6 position of GlcNAc is the rate-limiting and defining step.[2][3] The enzyme β-1,4-galactosyltransferase 4 (B4GALT4) exhibits a strict preference for 6-sulfated GlcNAc acceptors. Consequently, if GlcNAc is not sulfated by the appropriate N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST), the KS chain cannot elongate.

Enzymatic Specificity & Tissue Distribution

The generation of the LacNAc(6S) core is managed by a family of isozymes with distinct tissue tropisms:

| Enzyme | Gene | Tissue Specificity | Primary Function | Pathology (Deficiency) |

| C-GlcNAc6ST | CHST6 | Cornea | Synthesis of corneal KS (KS-I) | Macular Corneal Dystrophy (MCD) |

| I-GlcNAc6ST | CHST2 | Brain, Intestine | Synthesis of KS-III; High endothelial venule ligands | Glial scar formation defects |

| KSGal6ST | CHST1 | Ubiquitous | Sulfation of Galactose (C6) after elongation | Potential skeletal dysplasia |

Pathway Visualization

The following diagram illustrates the cooperative action of glycosyltransferases and sulfotransferases. Note the critical "Gatekeeper" role of GlcNAc6ST.

Figure 1: Stepwise biosynthesis of Keratan Sulfate. CHST6 activity is the prerequisite for B4GALT4-mediated chain extension.

Part 2: Analytical Methodology (LC-MS/MS)

Principle of Analysis

Direct analysis of intact KS polymers is challenging due to heterogeneity. The gold standard method involves enzymatic depolymerization using Keratanase II (Bacillus sp.), an endo-β-N-acetylglucosaminidase that specifically cleaves the glucosaminidic linkage of sulfated GlcNAc.

This digestion releases two primary disaccharides:

-

L2: Galβ1-4GlcNAc(6S) (Mono-sulfated)

-

L4: Gal(6S)β1-4GlcNAc(6S) (Di-sulfated)

Protocol: Isolation and Quantification

Objective: Quantify L2 and L4 disaccharides from biological tissue (e.g., corneal stroma or cartilage).

Step 1: Sample Preparation & Proteolysis

-

Reagents: Pronase (Streptomyces griseus), 50 mM Tris-HCl (pH 8.0).

-

Procedure:

-

Homogenize tissue (10-50 mg wet weight) in 500 µL Tris-HCl buffer.

-

Add 10 µL Pronase (10 mg/mL). Incubate at 55°C for 24 hours .

-

Why: Removes the core protein (Lumican, Aggrecan) to expose the GAG chains.

-

Inactivate Pronase by boiling (100°C, 5 min). Centrifuge (10,000 x g, 10 min) and collect supernatant.

-

Step 2: GAG Precipitation (Purification)

-

Reagents: Ethanol (absolute), Sodium Acetate (saturated).

-

Procedure:

-

Add 4 volumes of cold ethanol containing 1.3% potassium acetate to the supernatant.

-

Incubate at -20°C for 2 hours (or overnight for max recovery).

-

Centrifuge (12,000 x g, 20 min, 4°C). Discard supernatant.

-

Air-dry the pellet.

-

Step 3: Keratanase II Digestion (Specific Depolymerization)

-

Reagents: Keratanase II (Seikagaku Corp or equivalent), 50 mM Sodium Acetate buffer (pH 6.0).

-

Procedure:

-

Resuspend pellet in 50 µL Sodium Acetate buffer.

-

Add 2 mU (milli-units) of Keratanase II.[4]

-

Incubate at 37°C for 16–24 hours.

-

Validation Check: Spike a control sample with commercial KS standard to verify enzyme activity.

-

Filter through a 10 kDa MWCO spin filter to remove the enzyme.

-

Step 4: LC-MS/MS Analysis

-

Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 150 mm, 5 µm.

-

Mobile Phase:

-

A: 10 mM Ammonium Bicarbonate (pH 10)

-

B: Acetonitrile

-

-

Gradient: 0-5 min (0% B), 5-20 min (0-40% B).

-

MS Settings (Negative Ion Mode MRM):

| Analyte | Precursor (m/z) | Product (m/z) | Structure |

| L2 | 462.1 | 97.0 (HSO4-) | Gal-GlcNAc(6S) |

| L4 | 542.1 | 97.0 (HSO4-) | Gal(6S)-GlcNAc(6S) |

| IS | 458.1 | 282.1 | Internal Standard (e.g., 4Di-UA-GalNAc) |

Analytical Workflow Diagram

Figure 2: Analytical workflow for isolating and quantifying LacNAc(6S) derivatives.

Part 3: Functional Significance & Therapeutic Implications

Corneal Transparency (The Lattice Theory)

In the cornea, KS proteoglycans (Lumican, Keratocan) regulate collagen fibril spacing. The high degree of sulfation (L4 units) attracts water and maintains the precise spacing required for light transmission.

-

Mechanism: Loss of CHST6 leads to under-sulfated KS. This collapses the hydration shell, causing collagen fibril aggregation and corneal opacity (Macular Corneal Dystrophy).

Neuroglycobiology

In the CNS, LacNAc(6S) epitopes are upregulated after injury.

-

Glial Scarring: CHST2-mediated sulfation is essential for the formation of the glial scar, which inhibits axonal regeneration.

-

Therapeutic Target: Inhibiting CHST2 or applying Keratanase II locally may reduce scarring and promote nerve regeneration after spinal cord injury.

Lysosomal Storage Disorders

The catabolism of LacNAc(6S) requires specific hydrolases. Deficiencies lead to toxic accumulation:

-

Morquio A (MPS IVA): Deficiency in Galactose-6-sulfatase (GALNS). Accumulates L4-like structures.

-

Sanfilippo D (MPS IIID): Deficiency in GlcNAc-6-sulfatase (GNS).[5] Accumulates heparan/keratan fragments ending in GlcNAc(6S).

References

-

Akama, T. O., et al. (2000). Macular corneal dystrophy type I and II are caused by distinct mutations in a new sulphotransferase gene. Nature Genetics.

-

Oguma, T., et al. (2001). Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry.[6] Analytical Biochemistry.[6][7][8]

-

Funderburgh, J. L. (2000). Keratan sulfate: structure, biosynthesis, and function. Glycobiology.[1][9]

-

Uchimura, K., et al. (1998). N-Acetylglucosamine 6-O-sulfotransferase-1 is required for brain keratan sulfate biosynthesis and glial scar formation after brain injury.[10] Journal of Biological Chemistry.

-

Tomatsu, S., et al. (2010). Keratan sulphate levels in mucopolysaccharidoses and mucolipidoses. Journal of Inherited Metabolic Disease.

Sources

- 1. Keratan sulfate | Department of Physiology | UZH [physiol.uzh.ch]

- 2. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. N-acetylglucosamine-6-sulfatase - Wikipedia [en.wikipedia.org]

- 6. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]

- 7. researchgate.net [researchgate.net]

- 8. Analytical method for the determination of disaccharides derived from keratan, heparan, and dermatan sulfates in human serum and plasma by high-performance liquid chromatography/turbo ionspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of a new family of 6-sulfo-N-acetylglucosaminidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Role of Sulfation in N-Acetyllactosamine Function

Abstract

N-acetyllactosamine (LacNAc), a fundamental disaccharide unit of complex N- and O-glycans, undergoes a critical post-translational modification known as sulfation. This addition of a sulfate group, catalyzed by a family of sulfotransferases, dramatically alters the physicochemical properties and biological functions of LacNAc-containing glycans. This technical guide provides a comprehensive overview of the biosynthesis of sulfated LacNAc, the enzymes that govern this process, and the profound implications of this modification in critical biological processes. We will delve into the role of sulfated LacNAc as a high-affinity ligand for selectins, thereby mediating cell-cell interactions in immunity and cancer metastasis. Furthermore, this guide will explore the involvement of sulfated LacNAc in inflammation and its emerging significance in various disease pathologies. Detailed experimental protocols and data interpretation strategies are provided to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the multifaceted role of LacNAc sulfation.

Introduction: The Significance of a Single Sulfate Group

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a major source of biological diversity and functional regulation. Within the vast landscape of glycan structures, the N-acetyllactosamine (Galβ1-4GlcNAc) disaccharide, or LacNAc, is a common building block of complex N- and O-glycans.[1][2] While the core LacNAc structure is itself important, its functional capacity is exponentially expanded through further modifications. Among these, sulfation—the addition of a sulfate group (SO₃⁻)—stands out as a pivotal determinant of biological activity.

The introduction of a negatively charged sulfate group dramatically alters the conformation and charge distribution of the glycan, creating specific recognition motifs for various glycan-binding proteins (GBPs).[3] This seemingly subtle modification is a key regulatory mechanism in a multitude of physiological and pathological processes, including immune cell trafficking, inflammation, and cancer progression.[4][5][6] Understanding the nuances of LacNAc sulfation is therefore critical for researchers in glycobiology, immunology, and oncology, as well as for professionals engaged in the development of novel therapeutics targeting glycan-mediated interactions.

This guide will provide a detailed exploration of the biosynthesis of sulfated LacNAc structures, the enzymes responsible for their creation, and their diverse biological functions. We will also present established methodologies for the characterization of sulfated glycans, offering a practical resource for laboratory investigation.

Biosynthesis of Sulfated N-Acetyllactosamine: A Symphony of Enzymes

The biosynthesis of sulfated LacNAc is a multi-step process that occurs primarily in the Golgi apparatus.[3][7] It involves the concerted action of glycosyltransferases, which assemble the underlying glycan chains, and sulfotransferases, which catalyze the addition of sulfate groups.

The sulfation of LacNAc moieties is primarily catalyzed by a family of Golgi-resident enzymes known as sulfotransferases (STs).[3][8] These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer a sulfonyl group to a specific hydroxyl position on the sugar residue.[7] The substrate specificity of these sulfotransferases is a key determinant of the final structure and function of the sulfated glycan.

Key Sulfotransferases in LacNAc Sulfation

Several sulfotransferases have been identified to act on LacNAc structures. The most well-characterized of these belong to the N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST) and galactose-6-O-sulfotransferase (Gal6ST) families.

| Sulfotransferase | Abbreviation | Substrate Specificity | Key Biological Roles |

| N-acetylglucosamine-6-O-sulfotransferase-1 | CHST2 / GlcNAc6ST-1 | Transfers sulfate to the C-6 position of GlcNAc residues within LacNAc.[7][9] | Involved in the generation of L-selectin ligands and plays a role in the inflammatory process.[9][10] |

| N-acetylglucosamine-6-O-sulfotransferase-2 | CHST4 / GlcNAc6ST-2 | Primarily responsible for the 6-O-sulfation of GlcNAc in mucin O-glycans in the colon.[11][12] | Biosynthesis of L-selectin ligands in high endothelial venules (HEVs) and protection against colitis.[12] |

| Keratan sulfate Gal-6-sulfotransferase | CHST1 / KSGal6ST | Transfers sulfate to the C-6 position of galactose residues in keratan sulfate and sialyl N-acetyllactosamine.[4][13] | Formation of L-selectin ligands and biosynthesis of keratan sulfate.[4][14] |

| Galactose-3-O-sulfotransferases | Gal3STs | Transfer sulfate to the C-3 position of galactose residues.[7] | Less common on LacNAc but can contribute to glycan diversity.[13] |

Biosynthetic Pathway of 6-Sulfo-sialyl-Lewis X

A prominent example of a functionally critical sulfated LacNAc structure is 6-sulfo-sialyl-Lewis X (6-sulfo-sLex). This tetrasaccharide is a high-affinity ligand for L-selectin and plays a crucial role in lymphocyte homing to secondary lymphoid organs.[15][16] Its biosynthesis involves a sequential series of enzymatic reactions:

Figure 1: Biosynthetic pathway of 6-sulfo-sialyl-Lewis X.

Functional Roles of Sulfated N-Acetyllactosamine

The addition of a sulfate group to LacNAc creates specific recognition sites for a variety of glycan-binding proteins, thereby mediating a wide range of biological functions.

Ligands for Selectins: Mediating Cell Adhesion

One of the most well-established roles of sulfated LacNAc is as a ligand for the selectin family of C-type lectins (L-, E-, and P-selectin). These interactions are critical for the initial tethering and rolling of leukocytes on the endothelial cell surface during an inflammatory response, as well as for the homing of lymphocytes to lymph nodes.

-

L-selectin: Expressed on leukocytes, L-selectin recognizes sulfated structures, particularly 6-sulfo-sLex, on the high endothelial venules (HEVs) of lymph nodes.[15][16] This interaction is essential for lymphocyte trafficking and immune surveillance.[10][15] The sulfation at the C6 position of GlcNAc is a critical determinant for high-affinity binding to L-selectin.[15][16]

-

E-selectin: Expressed on activated endothelial cells, E-selectin can also bind to sulfated sLex.[17] This interaction is implicated in the recruitment of leukocytes to sites of inflammation and has also been linked to the metastatic spread of cancer cells.[5][17]

Figure 2: L-selectin on leukocytes binds to 6-sulfo-sLeX on endothelial cells.

Role in Cancer Progression and Metastasis

Aberrant glycosylation is a hallmark of cancer, and changes in LacNAc sulfation have been implicated in tumor progression and metastasis.[18][19] The expression of sulfated sLex on cancer cells can promote their adhesion to E-selectin on endothelial cells, facilitating their extravasation and the formation of distant metastases.[5][17] In some cancers, such as bladder urothelial carcinoma, the expression of 6-sulfo sLex is associated with metastasis.[5] Conversely, in colorectal cancer, the expression of sialyl 6-sulfo Lex is preferentially found in nonmalignant colonic epithelia, suggesting a more complex and context-dependent role.[17] Increased sulfation in the tumor microenvironment has also been shown to stimulate cancer stemness and invasiveness.[6]

Modulation of the Immune Response and Inflammation

Sulfated LacNAc structures are integral to the regulation of immune responses. Beyond their role in leukocyte trafficking, sulfated glycans on mucins in the gut play a protective role against intestinal inflammation.[11][12] N-acetylglucosamine-6-O-sulfation of O-glycans on intestinal mucins helps maintain the gut microbiota and prevents obesity and intestinal inflammation.[11] The pro-inflammatory cytokine TNF-α can induce the expression of 6-sulfo N-acetyllactosamine on human monocytes, suggesting a role for this modification in inflammatory conditions.[9]

Methodologies for the Study of Sulfated N-Acetyllactosamine

The analysis of sulfated glycans presents unique challenges due to their low abundance, structural heterogeneity, and the labile nature of the sulfate group. A combination of analytical techniques is often required for their comprehensive characterization.

Experimental Workflow for Sulfated Glycan Analysis

Figure 3: A typical experimental workflow for the analysis of sulfated N-glycans.

Detailed Experimental Protocols

This protocol describes the enzymatic release of N-glycans from a glycoprotein sample and their subsequent labeling with a fluorescent tag for detection.

Materials:

-

Glycoprotein sample (10-100 µg)

-

Denaturation Buffer: 5% SDS, 1M DTT

-

NP-40 Solution: 10% (v/v) Nonidet P-40

-

PNGase F (Peptide:N-Glycosidase F)

-

Labeling Solution: 0.35 M 2-aminobenzamide (2-AB) and 1 M sodium cyanoborohydride in DMSO/acetic acid (7:3)

-

HILIC Solid Phase Extraction (SPE) cartridges

Procedure:

-

Denaturation: To the glycoprotein sample, add Denaturation Buffer to a final concentration of 0.5% SDS and 100 mM DTT. Heat at 95°C for 5 minutes.

-

Enzymatic Release: Cool the sample to room temperature. Add NP-40 Solution to a final concentration of 1% to sequester the SDS. Add PNGase F (500 units) and incubate at 37°C for 16-18 hours.

-

Glycan Cleanup: Use a HILIC SPE cartridge to separate the released glycans from the protein and other contaminants. Elute the glycans with water.

-

Fluorescent Labeling: Dry the eluted glycans in a vacuum centrifuge. Add the 2-AB Labeling Solution and incubate at 65°C for 2 hours.

-

Excess Label Removal: Use a HILIC SPE cartridge to remove the excess 2-AB label. Elute the labeled glycans with an acetonitrile/water gradient.

-

Sample Storage: Dry the labeled glycans and store at -20°C until analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying fluorescently labeled glycans.[20]

Instrumentation:

-

HPLC system with a fluorescence detector (Excitation: 330 nm, Emission: 420 nm)

-

Anion-exchange or HILIC chromatography column

Procedure:

-

Sample Preparation: Reconstitute the labeled glycans in the initial mobile phase.

-

Chromatographic Separation:

-

Anion-Exchange Chromatography: Separate glycans based on charge. This is particularly useful for resolving sulfated from non-sulfated species.

-

HILIC Chromatography: Separate glycans based on hydrophilicity.

-

-

Data Analysis: Integrate the peak areas to quantify the relative abundance of different glycan structures. The elution profiles can be compared to known standards or previously characterized samples.

Mass spectrometry (MS) provides detailed structural information, including the mass and fragmentation patterns of glycans.[21] MALDI-TOF MS is often used for rapid screening, while LC-MS/MS allows for more in-depth structural elucidation.[22]

Procedure (MALDI-TOF MS):

-

Sample Preparation: Mix the purified glycan sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Sulfated glycans are often more readily detected in negative ion mode.

-

Data Interpretation: The mass of the glycan can be used to determine its composition. Tandem MS (MS/MS) can be used to determine the sequence and branching pattern of the glycan, as well as the location of the sulfate group.[22]

Conclusion and Future Perspectives

The sulfation of N-acetyllactosamine is a critical post-translational modification that profoundly impacts a wide array of biological processes. From mediating the intricate dance of leukocyte trafficking to influencing the aggressive behavior of cancer cells, the addition of a single sulfate group imparts a wealth of functional information. As our understanding of the "sulfoglycocode" deepens, so too does the potential for therapeutic intervention.

The continued development of advanced analytical techniques will be crucial for unraveling the full complexity of sulfated glycan structures and their dynamic regulation.[20][21][23] Furthermore, a more detailed understanding of the substrate specificities and regulatory mechanisms of sulfotransferases will open new avenues for the development of targeted therapies for inflammatory diseases and cancer. The study of sulfated N-acetyllactosamine is a vibrant and rapidly evolving field, with the promise of significant contributions to our understanding of health and disease.

References

-

Development of structural analysis of sulfated N-glycans by multidimensional high performance liquid chromatography mapping methods. Oxford Academic. [Link]

-

Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Journal of Ovarian Research. [Link]

-

Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. PMC. [Link]

-

Modification of P-selectin glycoprotein ligand-1 with a natural killer cell-restricted sulfated lactosamine creates an alternate ligand for L-selectin. PMC. [Link]

-

Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples. PMC. [Link]

-

Sulfation of sialyl N-acetyllactosamine oligosaccharides and fetuin oligosaccharides by keratan sulfate Gal-6-sulfotransferase. Oxford Academic. [Link]

-

Proteoglycans and Sulfated Glycosaminoglycans. Essentials of Glycobiology, 3rd edition. [Link]

-

Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells. ResearchGate. [Link]

-

A potential role for 6-sulfo sialyl Lewis X in metastasis of bladder urothelial carcinoma. PubMed. [Link]

-

Structural analysis of sulfated glycans by sequential double-permethylation using methyl iodide and deuteromethyl iodide. Journal of the American Society for Mass Spectrometry. [Link]

-

Fucosylated and Sulfated Glycans. Radboud Repository. [Link]

-

Expression of N-acetylglucosamine 6-O-sulfotransferases (GlcNAc6STs)-1 and -4 in human monocytes: GlcNAc6ST-1 is implicated in the generation of the 6-sulfo N-acetyllactosamine/Lewis x epitope on CD44 and is induced by TNF-α. Glycobiology. [Link]

-

N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota. JCI Insight. [Link]

-

Evaluation of expression level of sialyl 6-sulfo Lewis X in HEV of... ResearchGate. [Link]

-

Expression of Sialyl 6-Sulfo Lewis X Is Inversely Correlated with Conventional Sialyl Lewis X Expression in Human Colorectal Cancer. Cancer Research. [Link]

-

Sulfation of O-glycans on Mucin-type Proteins From Serous Ovarian Epithelial Tumors. Molecular & Cellular Proteomics. [Link]

-

Expression of sialyl 6-sulfo Lewis X and related carbohydrate... ResearchGate. [Link]

-

Keratan sulfate, a complex glycosaminoglycan with unique functional capability. Glycobiology. [Link]

-

Sulfation of Colonic Mucins by N-Acetylglucosamine 6-O-Sulfotransferase-2 and Its Protective Function in Experimental Colitis in Mice. PMC. [Link]

-

Application of anti-glycosaminoglycan antibody: Immunostaining of keratan sulfate and sulfated N-acetyllactosamine oligosaccharides. Glycoscience Protocols. [Link]

-

Characterization of H type 1 and type 1 N-acetyllactosamine glycan epitopes on ovarian cancer specifically recognized by the anti-glycan monoclonal antibody mAb-A4. Journal of Biological Chemistry. [Link]

-

Site-selective sulfation of N-glycans by human GlcNAc-6-O-sulfotransferase 1 (CHST2) and chemoenzymatic synthesis of sulfated antibody glycoforms. PMC. [Link]

-

Extracellular Matrix Sulfation in the Tumor Microenvironment Stimulates Cancer Stemness and Invasiveness. Advanced Science. [Link]

-

Specificities ofN-Acetylglucosamine-6-O-sulfotransferases in Relation to L-selectin Ligand Synthesis and Tumor-associated Enzyme Expression. ResearchGate. [Link]

-

Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. PubMed. [Link]

-

Sulfotransferases and sulfated oligosaccharides. PubMed. [Link]

-

Functional genomics identifies N-acetyllactosamine extension of complex N-glycans as a mechanism to evade lysis by natural killer cells. PMC. [Link]

-

An Egg-Derived Sulfated N-Acetyllactosamine Glycan Is an Antigenic Decoy of Influenza Virus Vaccines. PMC. [Link]

-

N-acetylglucosamine-6-O-sulfotransferases 1 and 2 cooperatively control lymphocyte homing through L-selectin ligand biosynthesis in high endothelial venules. Request PDF. [Link]

-

Orthogonal-Group-Controlled Site-Selective I-Branching of Poly-N-acetyllactosamine Chains Reveals Unique Binding Specificities of Proteins towards I-Antigens. PMC. [Link]

-

Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives. PubMed. [Link]

-

Sulfation and sulfotransferases 1: Sulfotransferase molecular biology: cDNAs and genes. PubMed. [Link]

-

An egg-derived sulfated N-Acetyllactosamine glycan is an antigenic decoy of influenza virus vaccines. bioRxiv. [Link]

-

Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands. PMC. [Link]

Sources

- 1. Orthogonal-Group-Controlled Site-Selective I-Branching of Poly-N-acetyllactosamine Chains Reveals Unique Binding Specificities of Proteins towards I-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Acetyllactosamine and N-Acetyllactosamine-Based Bioactives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfotransferases and sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A potential role for 6-sulfo sialyl Lewis X in metastasis of bladder urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular Matrix Sulfation in the Tumor Microenvironment Stimulates Cancer Stemness and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-selective sulfation of N-glycans by human GlcNAc-6-O-sulfotransferase 1 (CHST2) and chemoenzymatic synthesis of sulfated antibody glycoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfation and sulfotransferases 1: Sulfotransferase molecular biology: cDNAs and genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. JCI Insight - N-acetylglucosamine-6-O-sulfation on intestinal mucins prevents obesity and intestinal inflammation by regulating gut microbiota [insight.jci.org]

- 12. Sulfation of Colonic Mucins by N-Acetylglucosamine 6-O-Sulfotransferase-2 and Its Protective Function in Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfation of O-glycans on Mucin-type Proteins From Serous Ovarian Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Biosynthesis and Biological Significances of LacdiNAc Group on N- and O-Glycans in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Straightforward Analysis of Sulfated Glycosaminoglycans by MALDI-TOF Mass Spectrometry from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. repository.ubn.ru.nl [repository.ubn.ru.nl]

N-Acetyllactosamine 6-Sulfate: The Premier Keratan Sulfate Biomarker

This guide details the technical validation, analytical quantification, and clinical utility of N-Acetyllactosamine 6-Sulfate (specifically the disaccharide Galβ1-4GlcNAc(6S) ) as the primary surrogate biomarker for Keratan Sulfate (KS) load.

Technical Guide for Drug Development & Clinical Diagnostics

Executive Summary

N-Acetyllactosamine 6-Sulfate (Galβ1-4GlcNAc(6S)), often designated as L2 or Mono-sulfated KS disaccharide , is the specific analytical analyte derived from the enzymatic depolymerization of Keratan Sulfate (KS). Its quantification via LC-MS/MS represents the gold standard for diagnosing Mucopolysaccharidosis IVA (MPS IVA, Morquio A Syndrome) and monitoring responses to Enzyme Replacement Therapy (ERT).

Unlike non-specific glycosaminoglycan (GAG) assays (e.g., DMB dye binding), the quantification of N-Acetyllactosamine 6-Sulfate provides structural specificity, allowing researchers to distinguish between pathogenic KS accumulation and background GAG noise.

Molecular Architecture & Nomenclature

To ensure analytical precision, the specific chemical identity of the biomarker must be defined. Keratan Sulfate is a linear polymer of repeating N-acetyllactosamine units [Galβ1-4GlcNAcβ1-3].[1][2][3]

The Biomarker Species

In biological matrices (serum/urine), KS exists as a high-molecular-weight polymer.[1] The "biomarker" discussed here is the disaccharide fragment released ex vivo during sample processing using the bacterial enzyme Keratanase II .

| Common Name | IUPAC Name | Abbreviation | Mass (m/z) [M-H]- |

| N-Acetyllactosamine 6-Sulfate | Galactose-β(1-4)-N-Acetylglucosamine(6-sulfate) | Gal-GlcNAc(6S) (or L2) | 462.1 |

| Di-sulfated N-Acetyllactosamine | Galactose(6-sulfate)-β(1-4)-N-Acetylglucosamine(6-sulfate) | Gal(6S)-GlcNAc(6S) (or L4) | 542.1 |

Note: While both mono- and di-sulfated forms exist, Gal-GlcNAc(6S) is often the predominant species in human serum and urine, making it the primary target for quantification.

Pathophysiology: The GALNS Blockade

Understanding the origin of this biomarker requires mapping the lysosomal degradation pathway. In MPS IVA, a deficiency in N-acetylgalactosamine-6-sulfate sulfatase (GALNS) prevents the removal of the C6-sulfate from the Gal/GlcNAc residues.[1][4]

Mechanism of Accumulation[5][6][7]

-

Normal Physiology: GALNS removes the sulfate group from the non-reducing end of KS. Subsequent enzymes (β-galactosidase, β-hexosaminidase) then degrade the sugar backbone.

-

MPS IVA Pathology: GALNS failure leaves the sulfate group intact. This steric hindrance blocks downstream glycosidases, causing undegraded, highly sulfated KS polymers to accumulate in the lysosome and spill into extracellular fluids (urine/blood).

Figure 1: The metabolic block in MPS IVA.[5] Deficiency in GALNS prevents desulfation, rendering the polymer resistant to further degradation and leading to accumulation.

Analytical Methodology: LC-MS/MS Quantification

This section outlines a self-validating protocol for quantifying N-Acetyllactosamine 6-Sulfate. The method relies on the specific enzymatic digestion of the polymer into measurable disaccharide units.[6]

Reagents & Standards

-

Enzyme: Keratanase II (Bacillus sp.).[7] Specificity: Cleaves β(1→3) glucosaminidic linkages only if the GlcNAc residue is 6-sulfated. This is critical; it ensures that only sulfated regions (pathologically relevant) are measured.

-

Internal Standard (IS): 13C6-Gal-GlcNAc(6S) (Isotopically labeled standard is mandatory for MS normalization).

-

Matrix: Plasma, Serum, or Urine (Centrifuged to remove particulates).

Experimental Workflow

The protocol converts the heterogeneous KS polymer into a stoichiometric equivalent of disaccharides.

Figure 2: Analytical workflow for KS quantification. The ultrafiltration step is critical to protect the MS source from the Keratanase II enzyme.

Detailed Protocol Steps

Step 1: Enzymatic Digestion

-

Aliquot 50 µL of patient urine or serum.

-

Add 150 µL of digestion buffer (0.1 M Ammonium Acetate, pH 7.0) containing Internal Standard .[8]

-

Add 10 mU of Keratanase II .

-

Incubate at 37°C for 12–16 hours (Overnight). Causality: Extended incubation ensures complete depolymerization of high-MW KS, preventing underestimation of total load.

Step 2: Clean-up (Ultrafiltration)

-

Transfer digest to a 10 kDa or 30 kDa MWCO (Molecular Weight Cut-Off) spin filter.

-

Centrifuge at 14,000 x g for 15 minutes.

-

Collect the flow-through. Logic: The disaccharides (<500 Da) pass through; the enzyme (~35 kDa) and undigested proteins are retained.

Step 3: LC-MS/MS Configuration [9]

-

Column: Hypercarb (Porous Graphitic Carbon), 2.1 x 100 mm, 5 µm. Reasoning: Polar disaccharides retain poorly on C18. Hypercarb provides excellent retention and isomeric separation for sulfated sugars.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

-

Mobile Phase B: 100% Acetonitrile.

-

Ionization: ESI Negative Mode (Sulfated groups ionize efficiently in negative mode).

MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Gal-GlcNAc(6S) | 462.1 [M-H]⁻ | 97.0 [HSO₄]⁻ | 30 | 25 |

| IS (13C6) | 468.1 [M-H]⁻ | 97.0 [HSO₄]⁻ | 30 | 25 |

| Gal(6S)-GlcNAc(6S) | 542.1 [M-H]⁻ | 462.1 [Loss of SO₃] | 35 | 20 |

Note: The transition to m/z 97 (HSO₄⁻) is the most sensitive for mono-sulfated species.

Validation & Quality Control

To satisfy regulatory requirements (FDA/EMA), the assay must demonstrate:

-

Linearity: 0.1 µg/mL to 50 µg/mL.

-

LLOQ (Lower Limit of Quantification): Typically ~0.05–0.1 µg/mL in urine.

-

Accuracy: Spike recovery within 85–115%.

-

Stability: KS is stable in urine at -20°C, but repeated freeze-thaw cycles should be minimized to prevent non-enzymatic desulfation.

Clinical Utility in Drug Development

N-Acetyllactosamine 6-Sulfate levels correlate directly with clinical severity in MPS IVA.

-

Diagnosis: Patients typically exhibit urine KS levels 10–100x higher than age-matched controls.

-

Therapeutic Monitoring: In clinical trials for Elosulfase alfa (Vimizim®), reduction in urinary KS (measured as Gal-GlcNAc(6S)) was a key pharmacodynamic endpoint.

-

Age-Correction: KS levels naturally decrease with age in healthy individuals (as growth plate activity slows). Data must always be normalized to Creatinine and compared against age-stratified reference intervals.

References

-

Martell, L. A., et al. (2011). "Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome." Bioanalysis. Link

-

Tomatsu, S., et al. (2014). "Keratan sulfate levels in mucopolysaccharidoses and mucolipidoses." Journal of Inherited Metabolic Disease. Link

-

Oguma, T., et al. (2001). "Analytical method for keratan sulfates by high-performance liquid chromatography/turbo-ionspray tandem mass spectrometry."[7] Analytical Biochemistry. Link

-

Hintze, J. P., et al. (2020). "High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II." Biomolecules.[1][2][3][4][10][6][7][8][11] Link

-

Genzyme Corporation. "VIMIZIM (elosulfase alfa) Prescribing Information." Link

Sources

- 1. Di-sulfated Keratan Sulfate as a Novel Biomarker for Mucopolysaccharidosis II, IVA, and IVB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Keratan sulfate | Department of Physiology | UZH [physiol.uzh.ch]

- 4. Validation of an LC-MS/MS assay for detecting relevant disaccharides from keratan sulfate as a biomarker for Morquio A syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycan-based biomarkers for mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Keratan sulfate oligosaccharides]:Glycoscience Protocol Online Database [jcggdb.jp]

- 8. Synthesis of 13 C-labelled sulfated N-acetyl-d-lactosamines to aid in the diagnosis of mucopolysaccharidosis diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography analysis of keratan sulfate oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mucopolysaccharidosis IVA and glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of Liquid Chromatography–Tandem Mass Spectrometry and Sandwich ELISA for Determination of Keratan Sulfate in Plasma and Urine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Chemoenzymatic Synthesis of N-Acetyllactosamine 6-Sulfate (LacNAc-6S)

Topic: Enzymatic Synthesis of N-Acetyllactosamine 6-Sulfate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) is a critical glycan epitope found in Keratan Sulfate (KS) and serves as a high-affinity ligand for Siglecs (e.g., Siglec-8) and selectins. Its precise synthesis is a bottleneck in glycomimetic drug development due to the difficulty of achieving regioselective sulfation via traditional organic chemistry.

This guide details a biocatalytic "Sulfation-First" strategy , utilizing specific recombinant sulfotransferases and glycosyltransferases to assemble the Gal

Strategic Framework: The "Sulfation-First" Pathway

The core challenge in synthesizing LacNAc-6S is distinguishing between the C6-hydroxyls of Galactose (Gal) and N-Acetylglucosamine (GlcNAc).

-

Traditional Chemical Route: Requires orthogonal protection of Gal-C6 and GlcNAc-C6, often leading to low yields and sulfate migration.

-

Enzymatic Route (Recommended): Exploits the strict substrate specificity of GlcNAc-6-O-sulfotransferase (CHST2) . Crucially, CHST2 prefers terminal GlcNAc residues. Therefore, the synthesis must proceed in a specific order: Sulfation of GlcNAc

Galactosylation.

Critical Causality: Attempting to sulfate the intact LacNAc disaccharide (Gal

The Biocatalytic System

3.1 Enzyme Selection

| Enzyme | EC Number | Role | Specificity Note |

| CHST2 (GlcNAc-6-O-Sulfotransferase) | 2.8.2.17 | Sulfation | Transfers sulfate from PAPS to position 6 of terminal GlcNAc. |

| B4GalT4 ( | 2.4.1.38 | Glycosylation | CRITICAL: Unlike the ubiquitous B4GalT1, B4GalT4 efficiently accepts GlcNAc-6-sulfate as a substrate. Using B4GalT1 may result in stalled reactions. |

| Aryl Sulfotransferase IV (AST IV) | 2.8.2.1 | Cofactor Regen | Regenerates PAPS from PAP using |

3.2 Cofactor Regeneration (The "Self-Validating" Cycle)

Stoichiometric use of PAPS (3'-Phosphoadenosine-5'-phosphosulfate) is prohibitively expensive for preparative scale (>10 mg). We utilize a coupled regeneration system:

-

Sulfation: CHST2 transfers sulfate from PAPS to GlcNAc, releasing PAP.

-

Regeneration: AST IV transfers sulfate from PNPS to PAP, regenerating PAPS.

-

Driving Force: The hydrolysis of PNPS is thermodynamically favorable, and the accumulation of

-nitrophenol (yellow) serves as a visual indicator of reaction progress.

Visualization: Reaction Logic & Workflow

Figure 1: The "Sulfation-First" Biosynthetic Pathway

This diagram illustrates the obligatory order of operations dictated by enzyme specificity.[3]

Caption: The pathway requires sulfation of the terminal GlcNAc by CHST2 prior to galactosylation by B4GalT4, ensuring regioselectivity.

Figure 2: One-Pot Multienzyme (OPME) Cycle with Cofactor Regeneration

This diagram details the coupled regeneration systems for PAPS and UDP-Gal.

Caption: Dual-cycle system. Cycle A regenerates the high-energy sulfate donor PAPS. Cycle B installs the galactose unit using the specific B4GalT4 isoform.

Experimental Protocol

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl

, 1 mM DTT. -

Acceptor: GlcNAc-

-Linker (e.g., GlcNAc- -

Cycle A Components: 0.1 mM PAPS (catalytic), 1.5 eq

-Nitrophenyl Sulfate (PNPS), CHST2 (2 mg/mL), Aryl Sulfotransferase IV (AST IV). -

Cycle B Components: 1.2 eq UDP-Gal, B4GalT4 (1 mg/mL), Alkaline Phosphatase (10 U, to degrade inhibitory UDP).

Step 1: Enzymatic Sulfation (Preparative Scale)

-

Dissolve GlcNAc-Linker (10 mM final) in Buffer.

-

Add PNPS (15 mM) and catalytic PAPS (0.1 mM).

-

Initiate reaction with CHST2 and AST IV .

-

Incubate at 37°C with gentle shaking.

-

Monitor: The reaction will turn yellow due to

-nitrophenol release. Verify conversion by TLC (Silica, EtOAc:MeOH:H -

Purification (Intermediate): While a one-pot process is possible, isolating the sulfated intermediate prevents competition between enzymes.

-

Method: Anion Exchange Chromatography (Q-Sepharose).

-

Elution: Load in water; wash with water (removes unreacted GlcNAc and PNP); elute GlcNAc(6S) with 0.5 M NH

HCO

-

Step 2: Regioselective Galactosylation

-

Dissolve purified GlcNAc(6S)-Linker (5 mM) in Buffer (pH 7.5, 10 mM MnCl

—Note: GalT requires Mn -

Add UDP-Gal (6 mM) and Alkaline Phosphatase (to prevent UDP inhibition).

-

Initiate with B4GalT4 .[3]

-

Incubate at 30°C (B4GalT4 is often more stable at slightly lower temps).

-

Termination: Heat inactivation (65°C, 10 min) or EDTA addition.

Step 3: Final Purification

Sulfated disaccharides are difficult to desalt.

-

Primary: Graphitized Carbon Chromatography (PGC) .

-

Polishing: Size Exclusion (Bio-Gel P-2) if salt persists.

Analytical Validation (E-E-A-T)

| Method | Expected Observation | Diagnostic Value |

| HPAEC-PAD | Retention time shift vs. unsulfated standard. | High sensitivity for purity assessment. |

| ESI-MS (Neg) | Molecular ion [M-H] | Confirms sulfation stoichiometry (mono- vs. di-sulfated). |

| H-6a/6b of GlcNAc : Significant downfield shift ( | Gold Standard for proving the sulfate is on GlcNAc-C6 and not Gal. |

Troubleshooting & Optimization

-

Problem: Incomplete Galactosylation.

-

Problem: Sulfate Hydrolysis.

-

Problem: Low Yield in Step 1.

References

-

Burkart, M. D., et al. (2000).[10][11][12] "Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides." The Journal of Organic Chemistry, 65(18), 5565-5574.[10] Link

-

Prudden, A. R., et al. (2017). "Synthesis of asymmetrical multi-antennary human milk oligosaccharides." Proceedings of the National Academy of Sciences, 114(27), 6954-6959. (Demonstrates OPME with specific GalTs). Link

-

Seko, A., & Yamashita, K. (2004). "Functional expression and characterization of human GlcNAc-6-sulfotransferase-2." The Journal of Biochemistry, 135(4), 523-530. Link

-

Uchimura, K., et al. (2005). "Specificities of N-acetylglucosamine-6-O-sulfotransferases in relation to L-selectin ligand synthesis." Journal of Biological Chemistry, 280, 16901. (Defines CHST2 specificity). Link

-

Boons, G. J., et al. (2023). "Exploiting Substrate Specificities of 6-O-Sulfotransferases to Enzymatically Synthesize Keratan Sulfate Oligosaccharides." JACS Au, 3(10), 2768-2782. (Authoritative source on CHST2/B4GalT4 pairing). Link

Sources

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs and Other Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparison of ZIC-HILIC and graphitized carbon-based analytical approaches combined with exoglycosidase digestions for analysis of glycans from monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | CHST2,3,5,6 transfer sulfate to GlcNAc on keratan chain [reactome.org]

- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. One-pot multienzyme (OPME) systems for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. idv.sinica.edu.tw [idv.sinica.edu.tw]

N-Acetyllactosamine 6-Sulfate in cellular recognition processes

N-Acetyllactosamine 6-Sulfate in Cellular Recognition Processes

Executive Summary

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) represents a critical "glycomic switch" in mammalian immunology and oncology. Unlike the structural scaffolds of common glycans, the addition of a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) or Galactose (Gal) residue fundamentally alters the electronic landscape of the cell surface. This modification serves a dualistic function: it acts as a high-affinity "address code" for leukocyte trafficking (via Selectins) while simultaneously disrupting the immunosuppressive galectin lattices (via Galectin-1/3 blockade).

This guide dissects the structural biology, biosynthetic pathways, and experimental characterization of LacNAc-6S, providing researchers with the protocols necessary to manipulate and detect this volatile moiety in drug development pipelines.

Structural Biology & Biosynthetic Logic

The term "LacNAc 6-Sulfate" refers to two distinct positional isomers, each governing different biological outcomes. Precision in nomenclature is non-negotiable in experimental design.

The Isomers

| Isomer | Structure | Primary Biological Context | Key Enzyme(s) |

| GlcNAc-6S | Galβ1-4(SO₃⁻-6)GlcNAc | L-Selectin Ligand (HEVs): Essential for lymphocyte homing.[1][2] The core of the MECA-79 epitope.[3][4][5] | CHST2 , CHST4 |

| Gal-6S | (SO₃⁻-6)Galβ1-4GlcNAc | Keratan Sulfate (KS): Structural integrity in cornea/cartilage; Glial scar formation. | CHST1 (KSGal6ST) |

Note: This guide focuses on GlcNAc-6S due to its dominance in cellular recognition and drug targeting for inflammation.

The Biosynthetic Assembly Line

The synthesis of the functional recognition motif—often 6-Sulfo-Sialyl Lewis X (6-sulfo-sLeˣ) —requires a precise enzymatic cascade. The sulfotransferase must act before certain capping events to ensure substrate availability.

Figure 1: Biosynthetic Cascade of 6-Sulfo-sLeˣ. The sulfation of GlcNAc (via CHST2/4) is an early commitment step, creating the scaffold for subsequent sialylation and fucosylation.

Mechanisms of Cellular Recognition

LacNAc-6S functions as a binary switch. Its presence turns on leukocyte adhesion pathways while turning off galectin-mediated signaling.

The "ON" Switch: L-Selectin & Lymphocyte Homing

In High Endothelial Venules (HEVs) of lymph nodes, the endothelial cells express the MECA-79 epitope (extended core 1 O-glycans containing GlcNAc-6S).[6]

-

Mechanism: L-Selectin on circulating lymphocytes binds to 6-sulfo-sLeˣ.[1][2][3] The C-6 sulfate forms a critical salt bridge with Lys111 and Lys113 in the L-selectin crystal structure, increasing binding affinity by ~30-fold compared to non-sulfated sLeˣ.

-

Physiological Outcome: This interaction mediates the "rolling" phase of the adhesion cascade, slowing lymphocytes enough for integrin activation and extravasation.

The "OFF" Switch: Galectin Evasion

Galectins (specifically Gal-1 and Gal-3) bind to poly-LacNAc chains to form lattices that regulate T-cell apoptosis and receptor retention time.

-

Mechanism: Galectin-1 requires unmodified hydroxyls at C-6 of Gal and GlcNAc for hydrogen bonding. Sulfation at C-6 sterically and electrostatically blocks Galectin-1 binding.

-

Physiological Outcome: Upregulation of CHST enzymes in tumor cells can generate "Galectin-resistant" glycans, potentially altering the tumor immune microenvironment (TIME) by preventing Galectin-1 induced T-cell death.

Experimental Characterization Protocols

Handling sulfated glycans requires specific modifications to standard glycomic workflows due to the lability of the sulfate ester (prone to hydrolysis in acid) and its poor ionization in positive-mode Mass Spectrometry (MS).

Protocol A: Chemoenzymatic Synthesis of 6-Sulfo-LacNAc

Use this protocol to generate standards for binding assays.

Reagents:

-

Acceptor: GlcNAcβ-pNP (para-nitrophenyl)

-

Enzyme: Recombinant human CHST2 (GlcNAc-6-O-sulfotransferase 1)

-

Donor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate)[7][8][9]

-

Buffer: 50 mM HEPES (pH 7.0), 10 mM MnCl₂, 0.1% Triton X-100.

Workflow:

-

Reaction Setup: Mix Acceptor (1 mM) + PAPS (1.5 mM) + CHST2 (2 µg/mL) in Buffer.

-

Incubation: Incubate at 37°C for 12–24 hours. Critical: Monitor pH; sulfate transfer releases protons.

-

Galactosylation (One-Pot): Add UDP-Gal (1.5 mM) and β4GalT1 enzyme directly to the mixture. Incubate for another 12 hours.

-

Purification: Use a C18 Sep-Pak cartridge. Elute with MeOH gradient. The sulfate group makes the product significantly more polar; it will elute earlier than the non-sulfated precursor.

-

Validation: High-Resolution MS (Negative Mode). Look for mass shift of +80 Da (Sulfate).

Protocol B: Detection via Mass Spectrometry (Negative Ion Mode)

Standard positive mode (MALDI/ESI) causes in-source loss of sulfate (SO₃), leading to false negatives.

System: Nano-ESI-Q-TOF or MALDI-TOF. Methodology:

-

Derivatization (Optional but Recommended): Permethylation is risky as it can cause desulfation. Instead, use R-type glycan reductive amination with 2-aminobenzamide (2-AB) for fluorescence/MS detection.

-

Stabilization: For MALDI, use DHB (2,5-dihydroxybenzoic acid) matrix supplemented with a basic peptide (e.g., (Arg-Gly)₁₅).

-

Why? The basic peptide forms a non-covalent complex with the sulfated glycan, displacing alkali cations (Na⁺) and preventing sulfate loss during ionization.[10]

-

-

Acquisition: Operate in Negative Ion Mode .

-

Diagnostic Ion: In MS/MS fragmentation, look for the m/z 97 (HSO₄⁻) ion, which confirms the presence of a sulfate group.

-

Position Assignment: Distinguishing 6-S vs 4-S or 3-S requires MSⁿ fragmentation. 6-S usually produces a characteristic cross-ring cleavage (e.g., 0,2A or 2,4A ions) that differs from other positions.

-

Protocol C: MECA-79 Tissue Staining (The "Gold Standard")

Validates the presence of the specific GlcNAc-6S extended core 1 epitope.

-

Tissue Prep: Cryosections (acetone-fixed) are preferred over FFPE to preserve the sulfated epitope.

-

Blocking: 5% BSA in PBS for 30 min.

-

Primary Antibody: Rat anti-mouse/human MECA-79 (IgM). Dilute 1:50. Incubate 1 hr at RT.

-

Secondary: Anti-Rat IgM conjugated to Alexa Fluor 488/594.

-

Control: Pre-treat a serial section with Sialidase (Neuraminidase).

-

Interpretation: MECA-79 binding is sialidase-independent . If the signal is lost after sialidase treatment, you are likely detecting a different epitope or using a non-specific antibody (MECA-79 binds the sulfated core, regardless of sialylation).

-

Data Visualization & Reference Tables

Table 1: Differential Recognition Profile

| Probe / Protein | Target Epitope | Binding to LacNAc-6S? | Biological Implication |

| L-Selectin | 6-Sulfo-sLeˣ | Strong (+++) | Leukocyte rolling/homing.[6] |

| Galectin-1 | Poly-LacNAc | Blocked (-) | Immune evasion; Lattice disruption. |

| MECA-79 (Ab) | GlcNAc-6S (Core 1) | Specific (+++) | Marker for HEVs and chronic inflammation.[1] |

| Siglec-8 | 6-Sulfo-sLeˣ | Moderate (+) | Eosinophil recognition/apoptosis. |

Table 2: Key Sulfotransferase Enzymes (Human)

| Enzyme | Gene | Primary Substrate | Tissue Distribution |

| GlcNAc6ST-1 | CHST2 | GlcNAc (Non-reducing) | Broad; HEVs, Cornea.[7] |

| GlcNAc6ST-2 | CHST4 | GlcNAc (O-glycans) | Restricted; HEVs, Intestine. |

| KSGal6ST | CHST1 | Galactose (Internal) | Brain, Cornea (Keratan Sulfate).[7][8] |

References

-

Sulfation-dependent recognition of high endothelial venules (HEV)-ligands by L-selectin and MECA 79. Source: Journal of Experimental Medicine. URL:[Link]

-

GlcNAc6ST-1 and GlcNAc6ST-2 collaborate in the biosynthesis of the L-selectin ligand sialyl 6-sulfo Lewis X. Source: Glycobiology.[5][11][12][13] URL:[Link]

-

Galectin-1, -2, and -3 Exhibit Differential Recognition of Sialylated Glycans and Blood Group Antigens. Source: Journal of Biological Chemistry. URL:[Link]

-

Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides. Source: NCBI Bookshelf (Glycoscience Protocols). URL:[Link]

-

Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs. Source: Journal of the American Chemical Society (PMC). URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Detection of a Sulfotransferase (HEC-GlcNAc6ST) in High Endothelial Venules of Lymph Nodes and in High Endothelial Venule-Like Vessels within Ectopic Lymphoid Aggregates: Relationship to the MECA-79 Epitope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GlcNAc6ST2/CHST4 Is Essential for the Synthesis of R-10G-Reactive Keratan Sulfate/Sulfated N-Acetyllactosamine Oligosaccharides in Mouse Pleural Mesothelium [mdpi.com]

- 6. Detection of a sulfotransferase (HEC-GlcNAc6ST) in high endothelial venules of lymph nodes and in high endothelial venule-like vessels within ectopic lymphoid aggregates: relationship to the MECA-79 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Enzyme assay of N-acetylglucosamine-6-O-sulfotransferases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Chemoenzymatic Synthesis of Sulfated N-Glycans Recognized by Siglecs and Other Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry analysis of sulfated glycosaminoglycan oligosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Priming mass spectrometry-based sulfoglycomic mapping for identification of terminal sulfated lacdiNAc glycotope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GlycoEpitope: ep_antibody [glycoepitope.jp]

- 13. Orthogonal-Group-Controlled Site-Selective I-Branching of Poly-N-acetyllactosamine Chains Reveals Unique Binding Specificities of Proteins towards I-Antigens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: N-Acetyllactosamine 6-Sulfate (LacNAc-6S) in Glycobiology

Introduction: Decoding the Sulfation Code

N-Acetyllactosamine 6-Sulfate (LacNAc-6S) represents a critical "word" in the glycobiological syntax known as the sulfation code. While the non-sulfated LacNAc (Galβ1-4GlcNAc) is a ubiquitous scaffold, the addition of a sulfate ester at the C-6 position of the N-acetylglucosamine (GlcNAc) residue transforms its biological function entirely.

Structural Definition: In this guide, LacNAc-6S refers specifically to Galβ1-4GlcNAc(6S) , the repeating disaccharide unit of Keratan Sulfate (KS) .

Critical Distinction: Researchers must distinguish this from 6'-sulfo-LacNAc (Gal(6S)β1-4GlcNAc), which is a terminal motif often involved in Lewis antigen recognition (e.g., 6'-sulfo-sLex). LacNAc-6S (GlcNAc-sulfated) is primarily a structural and signaling motif in the extracellular matrix (ECM) of the cornea and central nervous system (CNS).

Key Biological Applications:

-

Neurobiology: Modulation of glial scar formation and axonal regeneration via phosphacan/aggrecan interactions.

-

Immunology: Ligand recognition by Siglecs (e.g., Siglec-8) often requires precise sulfation patterns where LacNAc-6S serves as a scaffold or direct binding determinant.

-

Ophthalmology: Maintenance of corneal transparency via KS proteoglycans (Lumican, Keratocan).

Application Note: Chemoenzymatic Synthesis of LacNAc-6S

Objective: To synthesize defined LacNAc-6S structures using a biomimetic enzymatic cascade. Traditional chemical synthesis is labor-intensive; this protocol utilizes recombinant glycosyltransferases with strict regioselectivity.

Mechanism of Action

The synthesis relies on the unique specificity of CHST2 (GlcNAc-6-O-sulfotransferase 1), which sulfates terminal GlcNAc but not internal residues.[1] Subsequently, B4GalT4 (β1,4-galactosyltransferase 4) is required because the canonical B4GalT1 has poor activity on sulfated acceptors.

Workflow Diagram

Figure 1: Biomimetic enzymatic assembly of LacNAc-6S. CHST2 installs the sulfate, enabling B4GalT4 to complete the disaccharide.

Detailed Protocol

Materials:

-

Acceptor: GlcNAc-β-pNP (or GlcNAc-terminated glycan).

-

Donor 1: PAPS (3'-Phosphoadenosine 5'-phosphosulfate).[2][3]

-

Enzymes: Recombinant human CHST2 and B4GalT4 (expressed in HEK293 or CHO systems).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MnCl₂, 0.1% BSA.

Step-by-Step Procedure:

-

Sulfation Reaction:

-

Mix Acceptor (1 mM) with PAPS (1.5 eq) and CHST2 (10 µg/mL) in reaction buffer.

-

Incubate at 37°C for 12–16 hours.

-

Validation: Monitor conversion by HPLC or TLC. The sulfated product (GlcNAc(6S)) will show a significant retention time shift due to the negative charge.

-

-

Purification (Intermediate):

-

Pass reaction mixture through a C18 Sep-Pak cartridge or Q-Sepharose (anion exchange) to isolate the negatively charged GlcNAc(6S) intermediate.

-

-

Galactosylation:

-

Dissolve GlcNAc(6S) intermediate in buffer containing UDP-Gal (1.5 eq) and B4GalT4.

-

Note: Do not use B4GalT1, as the C-6 sulfate sterically hinders the standard enzyme.

-

Incubate at 37°C for 24 hours.

-

-

Final Polish:

-

Purify the final LacNAc-6S product via HILIC-HPLC.

-

Application Note: Structural Validation via Keratanase II Mapping

Objective: To confirm the presence of the specific GlcNAc(6S) linkage in biological samples or synthetic products.

Principle: Keratanase II (from Bacillus sp.) is an endo-β-galactosidase that absolutely requires the 6-sulfate on the GlcNAc residue adjacent to the cleavage site. It cleaves the β1-4 glycosidic bond between Gal and GlcNAc(6S).

-

Cleaves: ...Galβ1-4GlcNAc(6S)β1-3Gal...

-

Does NOT Cleave: ...Galβ1-4GlcNAcβ1-3Gal... (Unsulfated)

-

Does NOT Cleave: ...Gal(6S)β1-4GlcNAc... (6'-sulfo isomer)

This enzyme acts as a binary "logic gate" for structural validation.

Validation Workflow

Figure 2: Diagnostic workflow using Keratanase II to verify LacNAc-6S motifs.

Protocol:

-

Digestion: Incubate 10 µg of glycan/proteoglycan with 2 mU of Keratanase II in 50 mM Sodium Acetate buffer (pH 7.0) at 37°C for 16 hours.[5]

-

Labeling: Label the reducing ends of the digestion products with 2-aminobenzamide (2-AB) or 2-aminobenzoic acid (2-AA) via reductive amination.

-

Analysis: Analyze via Anion Exchange HPLC or HILIC.

-

Interpretation: The appearance of the disaccharide Galβ1-4GlcNAc(6S) (often co-eluting with mono-sulfated standards) confirms the presence of the specific LacNAc-6S motif.

-

Application Note: High-Sensitivity Detection with Monoclonal Antibodies

Objective: To detect LacNAc-6S containing polymers (Keratan Sulfate) in tissue or cell culture.

Primary Reagent: Clone 5D4 (Anti-Keratan Sulfate).[6] Specificity: 5D4 recognizes linear stretches of poly-LacNAc-6S. Crucially, high-affinity binding often requires a "sulfation block" where both Gal and GlcNAc are sulfated, or a long chain of GlcNAc(6S) repeats. Alternative: Clone R-10G is often cited for recognizing GlcNAc-6-sulfated regions specifically.

Comparative Data: Antibody Specificity

| Antibody Clone | Primary Epitope | Requirement for Gal-6S? | Application |

| 5D4 | [Galβ1-4GlcNAc(6S)]ₙ (n>4) | High (Prefers disulfated units) | Western Blot, ELISA, IHC (Cornea/Cartilage) |

| 1B4 | Unsulfated LacNAc | No (Inhibited by sulfation) | Negative Control |

| R-10G | GlcNAc(6S) containing | Low | Neurobiology (Glial scar) |

Protocol: Competitive ELISA for Quantitation

-

Coating: Coat 96-well plates with purified Bovine Corneal Keratan Sulfate (1 µg/mL) in carbonate buffer overnight. Block with 3% BSA.

-

Competition: Mix the antibody (5D4, 1:1000) with your unknown sample (serial dilutions) in a separate tube. Incubate for 1 hour.

-

Transfer: Transfer the antibody-sample mix to the coated plate.

-

Logic: If your sample contains LacNAc-6S/KS, it will bind the antibody in solution, preventing it from binding the plate.

-

-

Detection: Wash x3. Add HRP-conjugated anti-mouse IgG. Develop with TMB substrate.

-

Result: Signal is inversely proportional to the concentration of LacNAc-6S in your sample.

References

-

Biosynthesis of LacNAc-6S (Enzymology)

- Sekpo, D. A., et al. (2020).

-

[Link]

-

Keratanase II Specificity

-

5D4 Antibody Epitope

- Caterson, B., et al. (1983).

-

[Link]

-

CHST2 Function

- Uchimura, K., et al. (1998).

-

[Link]

Sources

- 1. Chemoenzymatic Synthesis of Keratan Sulfate Oligosaccharides Using UDP-Galactose-6-aldehyde To Control Sulfation at Galactosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme assay of sulfotransferases for keratan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enzyme assay of N-acetylglucosamine-6-O-sulfotransferases - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Highly Efficient Chemoenzymatic Synthesis of β1–4-Linked Galactosides with Promiscuous Bacterial β1–4-Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sensitivity of monoclonal antibody, 5-D-4, for the detection of aggrecan, aggrecan fragments, and keratan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KSGal6ST Is Essential for the 6-Sulfation of Galactose within Keratan Sulfate in Early Postnatal Brain - PMC [pmc.ncbi.nlm.nih.gov]

LC-MS/MS assay for N-Acetyllactosamine 6-Sulfate detection

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Acetyllactosamine 6-Sulfate (Gal-GlcNAc-6S)

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-Acetyllactosamine 6-Sulfate (Gal-GlcNAc-6S).[1][2] This sulfated disaccharide is the primary digestion product of Keratan Sulfate (KS) by the enzyme Keratanase II and serves as a critical biomarker for Mucopolysaccharidosis Type IVA (Morquio A Syndrome).[1] Unlike non-specific dye-binding assays (e.g., DMB), this method utilizes Porous Graphitic Carbon (PGC) chromatography to resolve structural isomers and negative-mode electrospray ionization (ESI-) for femtomole-level sensitivity.

Introduction & Biological Context

N-Acetyllactosamine 6-Sulfate (Gal

To quantify this accumulation, polymeric KS is enzymatically digested into disaccharides.[3] The two primary products are:

-

Mono-sulfated KS: Gal

1-4GlcNAc(6S) (Target of this assay).[1] -

Di-sulfated KS: Gal(6S)

1-4GlcNAc(6S).[1][2][4]

This protocol focuses on the specific detection of the mono-sulfated species, distinguishing it from potential isomers through chromatographic resolution and specific MRM transitions.

Pathological Mechanism & Assay Logic

The following diagram illustrates the enzymatic blockage in Morquio A and the analytical workflow to detect it.

Figure 1: Biological accumulation pathway vs. Analytical digestion workflow.[5]

Methodological Principles

-

Chromatography (Porous Graphitic Carbon): Unlike C18 columns, which poorly retain hydrophilic glycans, or HILIC columns, which can suffer from long equilibration times, PGC (Hypercarb) offers exceptional retention for polar disaccharides and stereoselectivity to separate isomers (e.g., distinguishing Gal-GlcNAc-6S from Gal-6S-GlcNAc).

-

Ionization (Negative Mode): Sulfated carbohydrates ionize most efficiently in negative mode ([M-H]⁻) due to the acidic sulfate group.

-

Enzymatic Specificity: Keratanase II is chosen over Keratanase I because it specifically requires the GlcNAc-6-sulfate moiety for cleavage, ensuring that the detected disaccharides are strictly derived from the relevant KS domains.

Materials & Reagents

| Category | Item | Specification |

| Standards | Gal | >98% Purity (e.g., Seikagaku or GlycoFineChem) |

| Internal Standard | 13C6-Gal | Isotope labeled (Hexose ring 13C6) |

| Enzyme | Keratanase II | From Bacillus circulans (EC 3.2.1.[5]-) |